molecular formula C11H10N2O4 B3047841 1,3(2H,4H)-Isoquinolinedione, 4,4-dimethyl-7-nitro- CAS No. 14576-21-7

1,3(2H,4H)-Isoquinolinedione, 4,4-dimethyl-7-nitro-

Cat. No. B3047841
CAS RN: 14576-21-7
M. Wt: 234.21 g/mol
InChI Key: IJRTYXJAHMLEJN-UHFFFAOYSA-N
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Description

1,3(2H,4H)-Isoquinolinedione, 4,4-dimethyl-7-nitro- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as NMDA receptor antagonist, and it is widely used in scientific research to study the mechanisms of action of various drugs and their effects on the body.

Scientific Research Applications

Heterocyclic Compound Synthesis

1,3(2H,4H)-Isoquinolinedione derivatives have been synthesized via metal-free conditions, using nitrogen dioxide as a nitro source and oxidant. These derivatives can be converted into aminomethyl or hydroxyl substituted heterocyclic derivatives through simple reduction processes (Li, Zhuang, Fang, Liu, & Sun, 2017).

Photopolymerization Initiators

Isoquinolinedione derivatives with nitro- or amino-substituents are used in photoinitiating systems for polymerization. These systems, when exposed to various visible LEDs, enable the polymerization of epoxides and acrylates, showing high efficiency and a panchromatic behavior (Xiao, Dumur, Zhang, Graff, Gigmes, Fouassier, & Lalevée, 2015).

Antitumor Activity

Derivatives of 1,3(2H,4H)-Isoquinolinedione have shown potential as antitumor agents. A series of these derivatives exhibited distinct antitumor selectivity against various cancer cell lines, indicating their utility in cancer treatment (Wu, Liu, Qin, & Mei, 2010).

Crystallography Studies

In crystallography, specific compounds like 2-Hydroxy-3,3-dimethyl-7-nitro-3,4-dihydroisoquinolin-1(2H)-one, belonging to the isoquinole family, have been studied. Their crystal structure reveals aspects like conformation and intermolecular hydrogen bonding, contributing to the understanding of such molecular structures (Ben Salah, Kammoun, Hamdi, Bohé, & Damak, 2008).

Chemical Reaction Studies

The chemistry of related compounds, such as nitroquinolines, has been explored, particularly in reactions involving methylation processes. Understanding these reactions is essential in the study of heterocyclic chemistry (Bunting & Meathrel, 1974).

Photophysical and Sensor Studies

Isoquinolinedione derivatives have been evaluated for their photophysical characteristics and sensor abilities, particularly in detecting metal ions and pH changes. These findings have implications for developing novel sensors and photophysical tools (Staneva, Angelova, & Grabchev, 2020).

properties

IUPAC Name

4,4-dimethyl-7-nitroisoquinoline-1,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O4/c1-11(2)8-4-3-6(13(16)17)5-7(8)9(14)12-10(11)15/h3-5H,1-2H3,(H,12,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJRTYXJAHMLEJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)NC1=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70446496
Record name 1,3(2H,4H)-Isoquinolinedione, 4,4-dimethyl-7-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70446496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3(2H,4H)-Isoquinolinedione, 4,4-dimethyl-7-nitro-

CAS RN

14576-21-7
Record name 1,3(2H,4H)-Isoquinolinedione, 4,4-dimethyl-7-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70446496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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